3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound that belongs to the oxazole family, known for its diverse biological activities. Oxazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure features a propanoic acid moiety linked to an oxazole ring substituted with a 4-methoxyphenyl group, enhancing its lipophilicity and possibly influencing its biological interactions.
The compound is classified under the Chemical Abstracts Service registry number 1019357-65-3. Its molecular formula is , with a molecular weight of approximately 247.25 g/mol. The InChI (International Chemical Identifier) for this compound is InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)11-8-14-12(18-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
.
The synthesis of 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid typically involves multi-step organic synthesis techniques. A general synthetic route includes:
Industrial production methods may also utilize catalysts to enhance reaction efficiency and yield. For instance, one common method involves heating a mixture of 4-methoxybenzoin and succinic anhydride followed by cyclization with urea in glacial acetic acid .
The molecular structure of 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid comprises:
The presence of the methoxy group at the para position on the phenyl ring enhances the compound's lipophilicity, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.25 g/mol |
InChI | InChI=1S/C13H13NO4/c1... |
InChI Key | XNECMDGPKZMMNM-UHFFFAOYSA-N |
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, modulating their activity. Research indicates that compounds similar to this one may inhibit enzymes involved in inflammation and cancer pathways.
The physical properties of 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid include:
Chemical properties include reactivity due to functional groups present in its structure, particularly its ability to undergo typical reactions associated with carboxylic acids and oxazoles.
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7